molecular formula C19H24N2O3 B2715991 1-benzyl-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea CAS No. 1798622-11-3

1-benzyl-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea

Cat. No.: B2715991
CAS No.: 1798622-11-3
M. Wt: 328.412
InChI Key: GGUZECXEDLUSNZ-UHFFFAOYSA-N
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Description

1-benzyl-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a benzyl group, a hydroxyethoxy group, and a p-tolyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea typically involves the reaction of benzyl isocyanate with 2-(2-hydroxyethoxy)-2-(p-tolyl)ethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as recrystallization or distillation to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-benzyl-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The benzyl and p-tolyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-benzyl-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea has several scientific research applications, including:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical intermediate or active ingredient.

    Materials Science: The compound can be used in the synthesis of polymers or as a building block for advanced materials.

    Biological Studies: It may be investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: The compound can be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-benzyl-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethoxy and urea moieties can form hydrogen bonds with biological molecules, influencing their function. The benzyl and p-tolyl groups may contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

    1-Benzyl-3-(2-hydroxyethyl)urea: Lacks the hydroxyethoxy and p-tolyl groups.

    1-Benzyl-3-(2-(2-hydroxyethoxy)ethyl)urea: Lacks the p-tolyl group.

    1-Benzyl-3-(2-(p-tolyl)ethyl)urea: Lacks the hydroxyethoxy group.

Uniqueness: 1-benzyl-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea is unique due to the presence of both the hydroxyethoxy and p-tolyl groups, which may confer distinct chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-benzyl-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-15-7-9-17(10-8-15)18(24-12-11-22)14-21-19(23)20-13-16-5-3-2-4-6-16/h2-10,18,22H,11-14H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUZECXEDLUSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)NCC2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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